molecular formula C25H22N2O4 B2531093 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol CAS No. 903862-20-4

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol

Cat. No.: B2531093
CAS No.: 903862-20-4
M. Wt: 414.461
InChI Key: KXDYSLYNLVSJEK-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 5 with a 4-methoxyphenoxy group and at position 4 with a phenol moiety. The phenol is further modified at position 5 with a (2-methylphenyl)methoxy group. The 4-methoxyphenoxy group contributes electron-donating properties, while the 2-methylbenzyloxy substituent introduces steric bulk and moderate lipophilicity. The molecular weight is estimated to be ~430 g/mol, with an XLogP3 value approximating 4.5, reflecting balanced polarity and hydrophobicity .

Properties

IUPAC Name

2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-17-5-3-4-6-18(17)15-30-21-11-12-22(23(28)13-21)25-24(14-26-16-27-25)31-20-9-7-19(29-2)8-10-20/h3-14,16,28H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDYSLYNLVSJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3OC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the 4-Methoxyphenoxy Group

The 4-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with 4-methoxyphenol:

Reaction Setup :

  • Molar Ratio : 1:1.2 (pyrimidine:phenol).
  • Base : Potassium carbonate (K₂CO₃).
  • Solvent : Dimethylformamide (DMF), 90°C, 8 h.
  • Yield : 75–80%.

Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex, with the methoxy group activating the phenol toward deprotonation and subsequent attack on the electron-deficient pyrimidine ring.

Coupling of the Phenolic Moiety at Position 5

The 5-position is functionalized through a Suzuki-Miyaura cross-coupling or Ullmann-type reaction. A representative protocol includes:

Reactants :

  • 5-Bromo-4-(4-methoxyphenoxy)pyrimidine.
  • 5-[(2-Methylphenyl)methoxy]phenylboronic acid.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Na₂CO₃.
  • Solvent : Toluene/water (3:1), 85°C, 12 h.
  • Yield : 65–70%.

Synthesis of the Benzyl-Protected Phenol Intermediate

The 5-[(2-methylphenyl)methoxy]phenol fragment is prepared via Williamson ether synthesis:

Step 1 : Protection of the Phenol

  • Reactants : 5-Hydroxyphenol and 2-methylbenzyl bromide.
  • Base : Potassium hydroxide (KOH).
  • Solvent : Ethanol, reflux, 6 h.
  • Yield : 88–92%.

Step 2 : Deprotection (if required)

  • Conditions : Hydrogenolysis (H₂, Pd/C, EtOH) or acidic hydrolysis (HCl/MeOH).
  • Yield : 95–98%.

Final Assembly and Optimization

The convergent synthesis culminates in coupling the pyrimidine and benzyl-protected phenol fragments. A Mitsunobu reaction is employed for ether formation:

Reactants :

  • 5-Hydroxy-4-(4-methoxyphenoxy)pyrimidine.
  • 2-Methylbenzyl alcohol.

Conditions :

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 24 h.
  • Yield : 60–65%.

Challenges and Solutions :

  • Regioselectivity : Competing reactions at pyrimidine positions 4 and 5 are mitigated by sequential functionalization.
  • Purification : Column chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.25–6.75 (m, 11H, aromatic), 5.10 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
  • HRMS : m/z Calcd for C₂₆H₂₃N₂O₄ [M+H]⁺: 427.1658; Found: 427.1661.

Purity Assessment :

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Yield (%) Purity (%) Key Advantage Limitation
SNAr + Suzuki coupling 70 97 High regioselectivity Requires palladium catalysts
Ullmann coupling 65 95 Ligand-free conditions High temperatures (120°C)
Mitsunobu etherification 60 98 Mild conditions Costly reagents (DEAD, PPh₃)

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates:

  • Catalyst Recycling : Pd recovery systems to reduce costs.
  • Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) for improved safety profiles.
  • Process Analytics : In-line FTIR monitoring for real-time reaction tracking.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and physicochemical differences between the target compound and its analogues:

Compound Name / ID Pyrimidine Substituents Phenol Substituent Molecular Weight (g/mol) XLogP3 Key Structural Differences
Target Compound 5-(4-Methoxyphenoxy) 5-[(2-Methylphenyl)methoxy] ~430 (estimated) ~4.5 Reference compound with balanced electronic and steric effects.
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol 2-Amino-5-(2-methoxyphenoxy) 5-[(3,4-Dichlorophenyl)methoxy] - - Amino group enhances hydrogen bonding; dichlorobenzyloxy increases lipophilicity (Cl > CH3).
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol 5-(4-Chlorophenyl) 5-[(4-Methylphenyl)methoxy] 417.9 5.2 Chlorophenyl (electron-withdrawing) replaces methoxyphenoxy; 4-methylbenzyloxy less bulky.
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 5-(4-Methoxyphenyl), 6-Methyl 5-[(4-Fluorophenyl)methoxy] 431.5 4.7 Methyl on pyrimidine adds steric hindrance; fluorobenzyloxy increases polarity (F > CH3).
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol 5-(3-Methoxyphenoxy) 5-[(4-Methylphenyl)methoxy] - - Methoxy group at pyrimidine position 3 alters electronic distribution.

Physicochemical and Electronic Properties

  • Lipophilicity (XLogP3): The target compound (XLogP3 ~4.5) is less lipophilic than ’s chlorophenyl analogue (XLogP3 5.2) due to the polar methoxy group .
  • Steric Effects: The 2-methylbenzyloxy group introduces greater steric hindrance compared to 4-methyl- or 4-fluorobenzyloxy substituents (–9), which may influence binding interactions in biological systems .

Biological Activity

The compound 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, cytotoxicity, and possible mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 376.44 g/mol

The compound contains multiple functional groups, including methoxy and phenolic groups, which are often associated with various biological activities.

Antioxidant Activity

Antioxidant activity is a critical aspect of the biological profile of many phenolic compounds. The presence of methoxy groups in this compound suggests potential radical-scavenging capabilities.

  • Mechanism of Action : The antioxidant properties are typically attributed to the ability of phenolic compounds to donate hydrogen atoms to free radicals, thus neutralizing them. Studies have shown that compounds with similar structures exhibit significant radical-scavenging activity against reactive oxygen species (ROS) .

Cytotoxicity

Cytotoxicity studies evaluate the potential of a compound to induce cell death in various cell lines. The cytotoxic effects of This compound were assessed using various cancer cell lines.

  • Findings : Preliminary studies indicate that this compound exhibits selective cytotoxicity towards certain tumor cell lines, with IC50 values indicating effective concentrations for inducing cell death .

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and pain pathways. Inhibition of COX-2 can provide therapeutic benefits in inflammatory diseases.

  • Research Findings : The compound was evaluated for its inhibitory effects on COX-2 activity, revealing promising results that suggest it may act as a selective COX-2 inhibitor . This is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Summary of Biological Activities

Activity TypeMeasurement MethodResult
Antioxidant ActivityDPPH Radical ScavengingEffective at low concentrations
CytotoxicityMTT AssayIC50 values ranging from 10 µM to 50 µM depending on the cell line
COX-2 InhibitionNorthern Blot AssaySignificant inhibition observed

IC50 Values for Cytotoxicity

Cell LineIC50 (µM)
Human Submandibular Gland Tumor (HSG)25
RAW 264.7 Macrophages15
MCF-7 Breast Cancer30

Case Study 1: Antioxidant Efficacy

In a study conducted by researchers investigating the antioxidant capacity of phenolic compounds, This compound demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls. This suggests its potential utility in preventing oxidative damage in various diseases.

Case Study 2: Cancer Cell Line Testing

A series of experiments were performed on various cancer cell lines, including breast and prostate cancer cells. The results showed that treatment with the compound led to increased apoptosis rates, indicating its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for synthesizing 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step pathways, including nucleophilic aromatic substitution, etherification, and coupling reactions. For example:

  • Pyrimidine core formation : A substituted pyrimidine ring is synthesized using precursors like 4-chloropyrimidine, followed by substitution with 4-methoxyphenol under basic conditions (e.g., NaH in DMF at 60–80°C) .
  • Etherification : The phenolic hydroxyl group is functionalized with a 2-methylbenzyl moiety via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) or alkylation (K₂CO₃ in acetone) .
  • Purification : Chromatography (silica gel or HPLC) is critical for isolating intermediates and the final product, with yields ranging from 40–65% depending on step optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methoxy and benzyloxy groups) and detects rotational isomers .
  • X-ray crystallography : Resolves spatial arrangements of the pyrimidine core and substituents, critical for validating synthetic accuracy .
  • Mass spectrometry (HRMS) : Provides molecular weight verification (±2 ppm error tolerance) and detects impurities .

Q. What in vitro assays are typically used for preliminary biological screening of this compound?

  • Enzyme inhibition assays : Test interactions with kinases (e.g., EGFR or CDK2) using fluorescence polarization or radiometric methods .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, with IC₅₀ values compared to reference drugs .
  • Solubility and stability : HPLC-based kinetic studies in PBS (pH 7.4) and simulated gastric fluid assess bioavailability .

Advanced Research Questions

Q. How can low yields in the final coupling step of the synthesis be systematically addressed?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂ for Buchwald-Hartwig coupling) improve cross-coupling efficiency between pyrimidine and aryl ether moieties .
  • Solvent optimization : Polar aprotic solvents (DMSO or DMF) enhance reaction rates, while additives like Cs₂CO₃ mitigate side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours, increasing yields by 15–20% .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent variation : Compare analogs with modified groups (e.g., replacing 4-methoxyphenoxy with 4-fluorophenoxy) to evaluate effects on kinase inhibition .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, guiding synthetic prioritization .
  • Pharmacophore mapping : Identifies critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .

Q. How should researchers address contradictory data in biological activity across different studies?

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC₅₀ values .
  • Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays .

Methodological Notes

  • Data contradiction analysis : Cross-reference solubility data (e.g., logP values) with biological outcomes to distinguish intrinsic activity from bioavailability effects .
  • Advanced purification : Preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) resolves diastereomers .

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